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Compound of Interest

Compound Name: N-Fmoc-N,O-dimethyl-L-serine

Cat. No.: B3106173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
N-Fmoc-N,O-dimethyl-L-serine is a crucial synthetic building block, primarily recognized for

its role in the total synthesis of complex, biologically active natural products. This technical

guide provides a comprehensive overview of its discovery, origin, detailed synthesis protocols,

and physicochemical properties. The methodologies for its preparation are detailed, offering

researchers the necessary information for its application in advanced peptide synthesis and

drug discovery endeavors.

Discovery and Origin
The discovery of N-Fmoc-N,O-dimethyl-L-serine is intrinsically linked to the synthetic

challenges posed by the marine natural product, coibamide A. Coibamide A, a potent

antiproliferative cyclic depsipeptide, features a complex structure with multiple N-methylated

amino acid residues. The first total synthesis and stereochemical revision of coibamide A,

reported by Yao and colleagues in 2015, necessitated the development and synthesis of N-
Fmoc-N,O-dimethyl-L-serine as a key non-commercially available building block.[1]

Therefore, the "origin" of this compound in the context of chemical synthesis can be traced to

the need for a protected and methylated serine derivative to construct the coibamide A

backbone.
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Physicochemical and Spectroscopic Data
The properties of N-Fmoc-N,O-dimethyl-L-serine are critical for its use in solid-phase peptide

synthesis (SPPS) and for its characterization. Below is a summary of its key quantitative data.

Property Value

Chemical Formula C₂₀H₂₁NO₅

Molecular Weight 355.39 g/mol

CAS Number 1569103-64-5

Appearance White to off-white solid

Purity Typically ≥95%

Solubility

Soluble in organic solvents such as

dichloromethane (DCM), dimethylformamide

(DMF), and methanol.

Storage Conditions
Recommended storage at -20°C for long-term

stability.

Note: Spectroscopic data (¹H NMR, ¹³C NMR) for the final compound are not readily available

in the public domain and would typically be generated upon synthesis for verification.

Experimental Protocols
The synthesis of N-Fmoc-N,O-dimethyl-L-serine from the commercially available Fmoc-L-

serine involves a two-step methylation process: N-methylation followed by O-methylation. The

following protocols are based on established methodologies for the methylation of Fmoc-

protected amino acids.

N-Methylation of Fmoc-L-serine
A common and effective method for the N-methylation of Fmoc-amino acids is the use of

methyl iodide and a mild base, such as silver oxide (Ag₂O), to minimize racemization.

Materials:
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Fmoc-L-serine

Methyl iodide (CH₃I)

Silver oxide (Ag₂O)

Dimethylformamide (DMF), anhydrous

Ethyl acetate (EtOAc)

Hexane

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

Dissolve Fmoc-L-serine (1 equivalent) in anhydrous DMF in a round-bottom flask.

Add silver oxide (1.5 equivalents) to the solution.

Add methyl iodide (3 equivalents) dropwise to the stirring suspension.

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

Upon completion, filter the reaction mixture to remove the silver salts and wash the solid

residue with ethyl acetate.
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Combine the filtrate and washings and dilute with ethyl acetate.

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure using a rotary evaporator to yield crude Fmoc-N-methyl-L-serine.

Purify the crude product by column chromatography on silica gel using a gradient of ethyl

acetate in hexane.

O-Methylation of Fmoc-N-methyl-L-serine
The subsequent O-methylation of the hydroxyl group can be achieved using a strong base and

a methylating agent.

Materials:

Fmoc-N-methyl-L-serine

Sodium hydride (NaH), 60% dispersion in mineral oil

Methyl iodide (CH₃I)

Tetrahydrofuran (THF), anhydrous

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate (EtOAc)

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer

Ice bath
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Separatory funnel

Rotary evaporator

Procedure:

Suspend sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask under

an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath.

Dissolve Fmoc-N-methyl-L-serine (1 equivalent) in anhydrous THF and add it dropwise to the

stirring suspension of NaH.

Stir the mixture at 0°C for 30 minutes.

Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0°C.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous

NH₄Cl solution at 0°C.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to afford N-Fmoc-N,O-
dimethyl-L-serine.

Visualization of Synthetic Workflow
The following diagram illustrates the synthetic pathway from L-serine to N-Fmoc-N,O-
dimethyl-L-serine and its subsequent application in the synthesis of coibamide A.
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Caption: Synthetic workflow for N-Fmoc-N,O-dimethyl-L-serine and its use.

Conclusion
N-Fmoc-N,O-dimethyl-L-serine stands as a testament to the enabling power of chemical

synthesis in accessing complex molecular architectures. Its development was a critical step in

the successful total synthesis of coibamide A, a natural product of significant interest in cancer

research. The detailed protocols and data presented in this guide are intended to facilitate its

synthesis and application by researchers in the fields of medicinal chemistry and drug

development, aiding in the exploration of novel peptide-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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